2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . This ring is known for its aromatic properties, which means it has a special stability due to the delocalization of π electrons .Chemical Reactions Analysis
Thiazole rings, like the one in this compound, have many reactive positions where various chemical reactions may take place, including donor–acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Application in Antibacterial Drugs
Specific Scientific Field
Medicinal Chemistry, Microbiology
Summary of the Application
A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria . These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .
Methods of Application or Experimental Procedures
The compounds were synthesized in a four-step process . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .
Results or Outcomes
The compounds showed potential as inhibitors of type III secretion in Gram-negative bacteria, which could make them useful in the development of new antibacterial drugs .
Application in Anti-Inflammatory Drugs
Specific Scientific Field
Medicinal Chemistry, Pharmacology
Summary of the Application
A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . These compounds were designed to inhibit cyclooxygenase .
Methods of Application or Experimental Procedures
The compounds were synthesized through a series of chemical reactions, including the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .
Results or Outcomes
The compounds showed potential as inhibitors of cyclooxygenase, which could make them useful in the development of new anti-inflammatory drugs .
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-17-13(21)7-12-9-24-16(19-12)20-15(22)11-4-5-18-14(6-11)23-8-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFIHCIESNQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide |
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